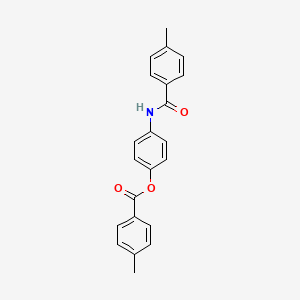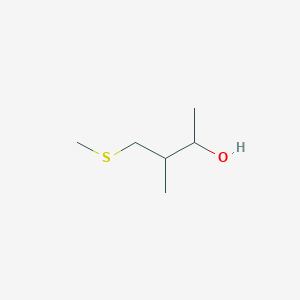
3-Methyl-4-(methylsulfanyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(methylsulfanyl)butan-2-ol is an organic compound with the molecular formula C6H14OS It is a secondary alcohol with a methylsulfanyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method to synthesize 3-Methyl-4-(methylsulfanyl)butan-2-ol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as methylmagnesium bromide, which is then reacted with a suitable carbonyl compound like 3-methyl-4-(methylsulfanyl)butan-2-one. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
3-Methyl-4-(methylsulfanyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential role as a plant metabolite.
Medicine: Investigated for its potential therapeutic properties due to its unique chemical structure.
Industry: Utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(methylsulfanyl)butan-2-ol involves its interaction with molecular targets through its hydroxyl and methylsulfanyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with a similar structure but lacking the methylsulfanyl group.
2-Methyl-3-butanol: Another secondary alcohol with a different arrangement of the methyl group.
3-Methyl-4-(methylsulfanyl)butan-2-one: The ketone analog of 3-Methyl-4-(methylsulfanyl)butan-2-ol.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
79190-70-8 |
|---|---|
Formule moléculaire |
C6H14OS |
Poids moléculaire |
134.24 g/mol |
Nom IUPAC |
3-methyl-4-methylsulfanylbutan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-5(4-8-3)6(2)7/h5-7H,4H2,1-3H3 |
Clé InChI |
KIHMBHOENAOANZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


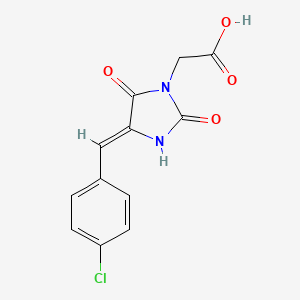
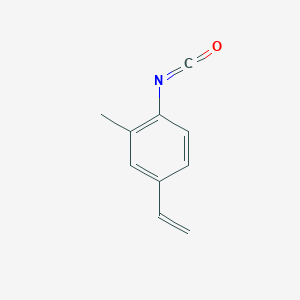
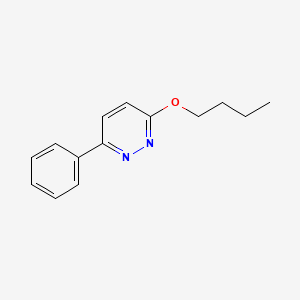
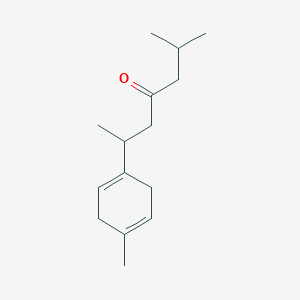
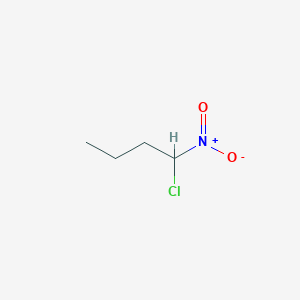
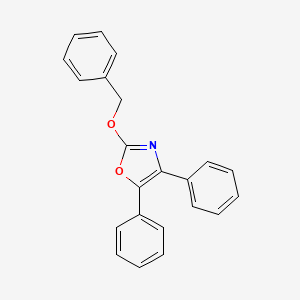
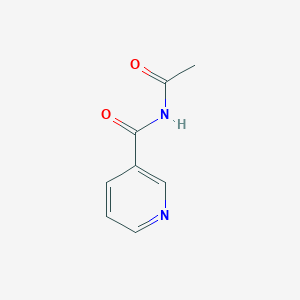
![N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14425852.png)
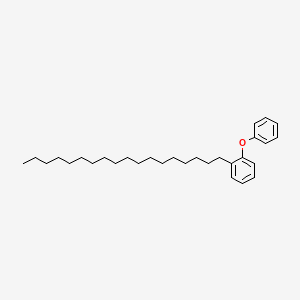
![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)
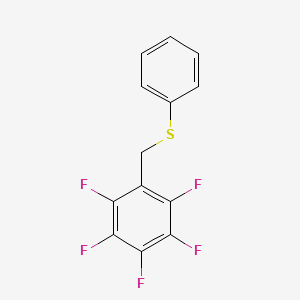
![10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione](/img/structure/B14425873.png)
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
